3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one)
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Overview
Description
3,3’-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is a complex organic compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and pharmaceutical properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves multicomponent reactions (MCRs). These reactions are favored due to their high efficiency, atom economy, and short reaction times . One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,3’-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3,3’-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,3’-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,3’-methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): A structurally similar compound with comparable biological activities.
4-acetyl-3-methyl-6-(2-bromophenyl)pyrano[3,4-c]pyran-1,8-dione: Another pyran derivative with distinct biological properties.
Uniqueness
3,3’-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isopropylphenyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
The compound 3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) , a derivative of 4-hydroxy-6-methyl-2H-pyran-2-one, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by two 4-hydroxy-6-methyl-2H-pyran-2-one moieties linked by a methylene bridge with an isopropylphenyl substituent. The structural formula can be represented as follows:
Structural Analysis
The presence of hydroxyl groups suggests potential for hydrogen bonding, while the isopropyl group may introduce steric hindrance, influencing its biological interactions. The compound's molecular structure is conducive to various biological activities due to these functional groups .
Antioxidant Activity
Research indicates that derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the presence of hydroxyl groups that can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
Preliminary studies suggest that compounds similar to 3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) may inhibit pro-inflammatory pathways. For instance, some derivatives have shown effectiveness in reducing the expression of inflammatory cytokines and mediators in vitro. This suggests potential applications in treating inflammatory conditions .
While specific mechanisms for 3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) remain largely unexplored, related compounds have been investigated for their ability to modulate signaling pathways involved in inflammation and oxidative stress. They may act by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .
Study 1: Antioxidant Efficacy
A study evaluated the antioxidant activity of structurally related compounds using DPPH and ABTS assays. Results demonstrated that these compounds significantly reduced oxidative stress markers in cell cultures. The findings suggest that 3,3'-((4-isopropylphenyl)methylene)bis(4-hydroxy-6-methyl-2H-pyran-2-one) could be a promising candidate for further research in oxidative stress-related diseases .
Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of similar pyranone derivatives. In this study, compounds were tested on macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated a marked reduction in cytokine production (such as TNF-alpha and IL-6), supporting the hypothesis that these compounds could serve as anti-inflammatory agents .
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-propan-2-ylphenyl)methyl]-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-11(2)14-5-7-15(8-6-14)18(19-16(23)9-12(3)27-21(19)25)20-17(24)10-13(4)28-22(20)26/h5-11,18,23-24H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTXTUKNRSBLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(C2=CC=C(C=C2)C(C)C)C3=C(C=C(OC3=O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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